AC1Olrh5

Description

Overview of Cyclic Dipeptides (Diketopiperazines) in Chemical Biology

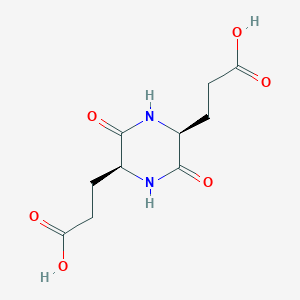

Cyclo(-Glu-Glu) is a member of the cyclic dipeptide (CDP) family, also known as 2,5-diketopiperazines (DKPs). mdpi.comnih.gov These are the simplest cyclic forms of peptides, created by the condensation of two α-amino acids. mdpi.comnih.gov Historically considered mere byproducts of peptide synthesis or degradation, DKPs are now recognized as crucial metabolic intermediates and a promising platform for therapeutic development. nih.govavantorsciences.com

Their rigid, conformationally constrained scaffold offers several advantages over linear peptides, including enhanced stability, resistance to enzymatic degradation by proteases, and improved cell permeability. mdpi.comnih.govfrontiersin.org These characteristics make them attractive for drug discovery and development. nih.govwikipedia.org DKPs are widespread in nature, produced by a diverse range of organisms including bacteria, fungi, plants, and animals. mdpi.comwikipedia.org They exhibit a broad spectrum of biological activities, such as antitumor, antibacterial, antiviral, and neuroprotective properties. mdpi.comnih.govwikipedia.org

The DKP scaffold serves as a "privileged structure" in medicinal chemistry, meaning it can be modified with various functional groups to interact with a wide array of biological targets. nih.gov This versatility has led to their use in the design of novel therapeutic agents, drug delivery systems, and advanced biomaterials. nih.govchemimpex.com

Significance of Glutamic Acid Residues in Cyclic Peptide Structures

In the context of cyclic peptides, glutamic acid residues can be crucial for biological activity and targeting. For instance, cyclic peptides containing glutamic acid have been investigated for their pH-sensitive behavior, allowing for targeted delivery to acidic environments like tumor tissues. nih.gov The carboxylic acid groups can also be modified to create derivatives with altered properties, such as improved gelation capabilities for use in biomaterials. researchgate.netresearchgate.net The ability to create both symmetric and asymmetric derivatives from the two carboxylic groups in Cyclo(-Glu-Glu) offers a versatile platform for studying structure-activity relationships. researchgate.netresearchgate.net

Furthermore, the glutamic acid residue can play a role in the binding of the cyclic peptide to specific biological targets. For example, some cyclic peptides containing glutamic acid have shown affinity for cancer cells, potentially through interactions with amino acid residues on the cell surface. biosynth.com The conformational constraints imposed by the cyclic structure, combined with the functionality of the glutamic acid side chains, make these molecules compelling subjects for ongoing research. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKGUDRHBPJAQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428619 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-00-2 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of Cyclo Glu Glu

Chemical Synthesis Approaches

The cornerstone of chemical synthesis for Cyclo(-Glu-Glu) is the formation of the 2,5-diketopiperazine (DKP) ring, a structure composed of two amino acids linked by peptide bonds. baranlab.orgqyaobio.com This process requires careful management of glutamic acid's three functional groups through strategic cyclization and the use of protecting groups.

The principal method for forming the Cyclo(-Glu-Glu) scaffold is the intramolecular cyclization of a linear glutamic acid dipeptide (Glu-Glu). researchgate.net This reaction is essentially an aminolysis, where the N-terminal amino group acts as a nucleophile, attacking the activated C-terminal carboxyl group. mdpi.com

Several strategies have been developed to facilitate this cyclization:

Solution-Phase Cyclization: This is the most common approach, typically involving a dipeptide with a protected N-terminus and an activated C-terminus (e.g., a methyl or ethyl ester). mdpi.com The N-terminal protecting group is removed, and the resulting free amine cyclizes, often with heating, to form the DKP ring. mdpi.comgoogle.com For instance, a dipeptide can be heated in a neutral solvent at temperatures ranging from 80°C to 180°C to induce cyclization. google.com

Solid-Phase Synthesis: This technique allows for the construction of the dipeptide on a solid support. The cyclization can then occur either after cleavage from the resin or directly on the resin before cleavage. baranlab.org On-resin cyclization is a common strategy employed in the combinatorial synthesis of DKP libraries. baranlab.org

Assisted Cyclization: For challenging substrates, cyclization can be promoted by thermal, acidic, or basic conditions. baranlab.org The choice of conditions depends on the nature of the amino acid side chains and the protecting groups used. mdpi.com

The efficiency of cyclization is influenced by the steric hindrance of the amino acid side chains. While glutamic acid presents less steric bulk than amino acids like phenylalanine, the reaction conditions must be optimized to favor intramolecular cyclization over intermolecular polymerization. mdpi.com

| Cyclization Method | Key Features | Typical Conditions | Reference |

| Solution-Phase Cyclization | Most widely used; involves deprotection followed by cyclization of a linear dipeptide. | Heating (80-180°C) in a neutral solvent (e.g., toluene, 2-butanol). | mdpi.comgoogle.com |

| Solid-Phase Cyclization | Dipeptide is built on a resin; cyclization occurs on-resin, followed by cleavage. | Standard solid-phase peptide synthesis (SPPS) conditions, followed by on-resin deprotection and cyclization. | baranlab.org |

| Spontaneous Cyclization | Applicable for dipeptides with highly activated C-termini (e.g., methoxy (B1213986) group). | Can occur spontaneously in water. | mdpi.com |

The successful synthesis of Cyclo(-Glu-Glu) is critically dependent on an effective protecting group strategy to mask the reactive α-amino, α-carboxyl, and particularly the two γ-carboxyl side-chain functional groups. wiley-vch.de The choice of protecting groups must be orthogonal, allowing for the selective deprotection of one group without affecting others. iris-biotech.de

α-Amino Protection: The most common temporary protecting group for the N-terminus is the Fluorenylmethyloxycarbonyl (Fmoc) group. It is stable under acidic and hydrogenolysis conditions but is readily removed by a mild base, typically piperidine. iris-biotech.de The tert-butoxycarbonyl (Boc) group, which is acid-labile, is another widely used alternative.

Carboxyl Group Protection: Both the α-carboxyl and the γ-carboxyl groups of the two glutamic acid residues must be considered.

The α-carboxyl group of the C-terminal residue is often protected as a simple ester (e.g., methyl or ethyl ester) that can also function as a leaving group during the final cyclization step. mdpi.com

The γ-carboxyl side chains require more robust, semi-permanent protecting groups that remain intact during peptide coupling and N-terminal deprotection but can be removed at the end of the synthesis. wiley-vch.de Common choices for glutamic acid include:

tert-Butyl (tBu) ester: This group is stable to the basic conditions used for Fmoc removal but is cleaved with strong acids like trifluoroacetic acid (TFA). The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis. iris-biotech.de

Benzyl (B1604629) (Bzl) ester: Removed by catalytic hydrogenation, offering an orthogonal cleavage strategy to acid-labile (tBu, Boc) and base-labile (Fmoc) groups. google.comchemicalbook.com

Allyl (All) ester: Stable to both acid and base but can be selectively removed under mild conditions using a palladium(0) catalyst.

2-Phenylisopropyl (OPP) ester: This group provides high stability and can be removed with very mild acidolysis (e.g., 1% TFA), offering orthogonality to tBu and Boc groups. It is particularly noted for reducing the risk of side reactions. iris-biotech.de

| Protecting Group | Target Functional Group | Cleavage Conditions | Orthogonal To | Reference |

| Fmoc | α-Amino | 20% Piperidine in DMF | tBu, Bzl, All, OPP | iris-biotech.de |

| Boc | α-Amino | Strong acid (e.g., TFA) | Fmoc, Bzl, All | |

| tBu (tert-Butyl) | γ-Carboxyl | Strong acid (e.g., TFA) | Fmoc, Bzl, All | iris-biotech.de |

| Bzl (Benzyl) | γ-Carboxyl | Catalytic Hydrogenation (H₂/Pd) | Fmoc, Boc, tBu, All | google.comchemicalbook.com |

| All (Allyl) | γ-Carboxyl | Pd(0) catalyst | Fmoc, Boc, tBu, Bzl | |

| OPP (2-Phenylisopropyl) | γ-Carboxyl | Mild acidolysis (1% TFA in DCM) | Fmoc, Boc, tBu, Bzl, All | iris-biotech.de |

The two side-chain carboxyl groups of Cyclo(-Glu-Glu) are prime targets for derivatization, allowing for the synthesis of a wide array of substituted analogs with tailored properties.

Once the Cyclo(-Glu-Glu) core is formed with its side chains protected (e.g., as benzyl or t-butyl esters), these protecting groups can be removed to reveal the free carboxylic acids. google.com These functional groups can then undergo standard carboxylic acid chemistry. For example, they can be converted into a variety of esters or amides through reaction with alcohols or amines, respectively, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

By using an orthogonal protecting group strategy from the outset, it is possible to selectively deprotect and modify one side chain while the other remains protected, leading to mono-substituted derivatives. Subsequent deprotection and reaction of the second side chain can then yield disubstituted derivatives, which can be either symmetrical or unsymmetrical.

The side-chain carboxyl groups provide convenient handles for coupling additional amino acids or peptide fragments, creating more complex structures. This is particularly relevant for constructing branched or bridged peptides. nih.gov The synthesis of such molecules relies heavily on highly orthogonal protecting groups. For instance, a strategy might involve protecting the α-amino groups with Fmoc, one glutamic acid side chain with an acid-labile group (like tBu or OPP), and the other with a group removable by a different mechanism (like Allyl). iris-biotech.de

This approach allows for the selective deprotection of one side chain, to which a peptide can be attached using standard peptide coupling methods. This creates a "head-to-side-chain" cyclic peptide derivative. This strategy is instrumental in designing peptidomimetics and constrained peptides. nih.gov

Synthesis of Substituted Cyclo(-Glu-Glu) Derivatives

Mono- and Disubstitution Reactions

Enzymatic Synthesis and Biosynthetic Pathways

While chemical synthesis is well-established, nature utilizes sophisticated enzymatic machinery for the production of diketopiperazines. itjfs.comitjfs.com The biosynthesis of these cyclic dipeptides is primarily catalyzed by two families of enzymes:

Non-ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that build peptides without the use of ribosomes. Specific modules within the NRPS complex are responsible for activating an amino acid and catalyzing peptide bond formation. The final module often contains a termination domain that releases the peptide, frequently through cyclization to form a DKP. researchgate.netnih.gov

Cyclodipeptide Synthases (CDPSs): This family of smaller enzymes utilizes aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as substrates. researchgate.netfrontiersin.org A CDPS binds two different aa-tRNAs and catalyzes a two-step ping-pong reaction to form the cyclodipeptide. frontiersin.org

To date, specific NRPS or CDPS pathways dedicated to the synthesis of Cyclo(-Glu-Glu) have not been extensively characterized in the literature. However, broad screening of CDPS enzymes has shown that they can accept a wide variety of amino acid substrates, including polar residues like glutamic acid. frontiersin.org This suggests that a CDPS capable of producing Cyclo(-Glu-Glu) may exist in nature or could be developed through enzyme engineering. frontiersin.org

Following the formation of the DKP core, "tailoring enzymes" such as oxidases, methyltransferases, or cytochrome P450s can further modify the structure, leading to a vast diversity of natural products. researchgate.netnih.gov For example, cytochrome P450 enzymes have been shown to catalyze remarkable reactions on DKP scaffolds, including hydroxylations and carbon-carbon bond formations. nih.gov Such enzymatic modifications could potentially be applied to a biosynthetically produced Cyclo(-Glu-Glu) scaffold.

Role of Cyclodipeptide Synthases (CDPSs) in DKP Biogenesis

Cyclodipeptide synthases (CDPSs) are a family of enzymes that catalyze the formation of cyclodipeptides, which are the 2,5-diketopiperazine (DKP) core structures. researchgate.netfrontiersin.org Unlike the more complex nonribosomal peptide synthetases (NRPSs), which use free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, as their substrates. nih.govresearchgate.net This mechanism effectively links primary and secondary metabolic pathways. mdpi.com

The catalytic process of CDPSs proceeds through a ping-pong mechanism. chemrxiv.org It begins with the binding of the first aa-tRNA substrate to a specific pocket in the enzyme's active site, often referred to as the P1 pocket. chemrxiv.org The aminoacyl moiety is then transferred to a conserved catalytic serine residue, forming a covalent aminoacyl-enzyme intermediate and releasing the first tRNA. nih.govchemrxiv.org Subsequently, a second aa-tRNA binds to a different site (the P2 pocket). chemrxiv.org Its aminoacyl group performs a nucleophilic attack on the enzyme-bound intermediate, forming a dipeptidyl-enzyme. This is followed by an intramolecular cyclization reaction that releases the DKP product. researchgate.net

CDPS enzymes are typically found in biosynthetic gene clusters (BGCs) alongside genes for "tailoring" enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases. chemrxiv.orgnih.gov These tailoring enzymes modify the initial DKP scaffold, leading to a vast diversity of complex natural products with a wide range of biological activities. nih.govresearchgate.net

| Step | Description | Key Components | Reference |

|---|---|---|---|

| 1. Substrate Binding (First) | The first aminoacyl-tRNA (aa-tRNA) binds to the P1 pocket of the CDPS enzyme. | CDPS, aa-tRNA₁, P1 Pocket | chemrxiv.org |

| 2. Acyl-Enzyme Intermediate Formation | The aminoacyl group is transferred from the tRNA to a catalytic serine residue on the CDPS, forming a covalent bond. The first tRNA is released. | Catalytic Serine, Aminoacyl-Enzyme Intermediate | nih.gov |

| 3. Substrate Binding (Second) | The second aminoacyl-tRNA (aa-tRNA) binds to the P2 pocket of the CDPS. | aa-tRNA₂, P2 Pocket | chemrxiv.org |

| 4. Peptide Bond Formation | The amino group of the second amino acid attacks the carbonyl carbon of the first, forming a linear dipeptidyl-enzyme intermediate. | Dipeptidyl-Enzyme Intermediate | researchgate.net |

| 5. Cyclization and Product Release | Intramolecular cyclization occurs, forming the stable 2,5-diketopiperazine ring. The final cyclodipeptide product is released from the enzyme. | DKP Product | researchgate.net |

Substrate Recognition and Specificity of CDPS Enzymes for Glutamate-Containing Peptides

The substrate specificity of CDPS enzymes is determined by the architecture of their two substrate-binding pockets, P1 and P2. chemrxiv.org The P1 pocket, which accommodates the first aa-tRNA, is generally highly specific, meaning that the cyclodipeptides formed by a given CDPS almost always share one common amino acid. frontiersin.orgresearchgate.net The P2 pocket often shows lower specificity, allowing for the incorporation of a more diverse range of amino acids as the second substrate. frontiersin.org

While a specific CDPS that synthesizes cyclo(-Glu-Glu) has not been definitively characterized, the enzymatic machinery for incorporating glutamate (B1630785) into cyclodipeptides exists. A notable example is the CDPS from Parcubacteria bacterium RAAC4_OD1_1 (PbCDPS), which has been shown to produce cyclo(L-His-L-Glu). nih.govacs.orgbiorxiv.org In this case, the reaction cascade involves both histidyl-tRNA synthetase (HisRS) and glutamyl-tRNA synthetase (GluRS) to generate the necessary aa-tRNA substrates from histidine and glutamate. acs.orgbiorxiv.org

The incorporation of glutamate, a negatively charged amino acid, presents a specific challenge for the enzyme's active site. chemrxiv.org It is hypothesized that the binding pocket must feature corresponding positively charged or polar residues to facilitate an electrostatic interaction with the glutamyl-tRNA substrate, ensuring its correct positioning for catalysis. chemrxiv.org Research on the CDPS active site has highlighted the critical role of a conserved glutamate residue (not the substrate) in catalysis, which is essential for the correct positioning of the incoming aminoacyl moiety. researchgate.net The ability of some CDPSs to incorporate diverse amino acids, including polar ones like glutamate/glutamine, as the second substrate underscores their catalytic flexibility. frontiersin.org

| Enzyme | Source Organism | Glutamate-Containing Product(s) | Reference |

|---|---|---|---|

| PbCDPS | Parcubacteria bacterium RAAC4_OD1_1 | cyclo(L-His-L-Glu) | nih.gov, acs.org |

| Various (unspecified) | Various bacteria | cyclo(L-Trp-L-Glu/Gln) and other heterocyclics | frontiersin.org |

Genome Mining for Cyclo(-Glu-Glu) Biosynthetic Pathways

Genome mining is a powerful bioinformatic approach used to discover novel biosynthetic gene clusters (BGCs) for secondary metabolites within genomic data. nih.govjmicrobiol.or.kr This strategy is crucial for identifying new enzymes and pathways, including those for DKP synthesis. nih.gov Tools like antiSMASH (antibiotics and Secondary Metabolites Analysis Shell) are widely used to scan sequenced genomes for BGCs, predicting the type of natural product that might be synthesized. jmicrobiol.or.krresearchgate.net

A theoretical genome mining strategy to find a cyclo(-Glu-Glu) biosynthetic pathway would involve searching microbial genomes for sequences encoding CDPS enzymes. The identification of a candidate CDPS gene would be the first step. researchgate.net The surrounding genomic region would then be analyzed for the presence of other key genes that would support the proposed biosynthesis. For a cyclo(-Glu-Glu) pathway, one would expect the BGC to potentially include a dedicated or promiscuous glutamyl-tRNA synthetase (GluRS) to ensure a sufficient supply of the glutamyl-tRNA precursor. acs.org The cluster might also contain genes for tailoring enzymes that could further modify the cyclo(-Glu-Glu) scaffold, or transporter genes for exporting the final product.

While genome mining has successfully identified numerous BGCs for other DKPs, such as the drimentines, which are derived from a cyclo(L-Trp-L-Xaa) scaffold, a BGC specifically dedicated to cyclo(-Glu-Glu) has not yet been reported. nih.gov The application of these in silico tools remains a promising prospective strategy for its future discovery. jmicrobiol.or.kr

| Step | Action | Tools/Methods | Key Indicators for Cyclo(-Glu-Glu) | Reference |

|---|---|---|---|---|

| 1 | Genome Sequencing | Next-Generation Sequencing (NGS) | Obtain the complete genome sequence of a candidate microorganism. | nih.gov |

| 2 | BGC Identification | antiSMASH, PRISM, Deep-BGC | Identify regions predicted to be CDPS or NRPS-like clusters. | jmicrobiol.or.kr, acs.org |

| 3 | Core Enzyme Annotation | BLAST, Pfam analysis | Confirm the presence of a gene with high homology to known CDPSs. | researchgate.net |

| 4 | Cluster Analysis | Comparative genomics, gene context analysis | Search for co-located genes such as glutamyl-tRNA synthetase (GluRS), tailoring enzymes (e.g., oxidases, methyltransferases), and transporters. | nih.gov |

| 5 | Heterologous Expression | Gene cloning (e.g., into E. coli or Streptomyces) | Express the candidate BGC in a host organism to detect the production of cyclo(-Glu-Glu). | nih.gov |

| 6 | Metabolite Analysis | HPLC, Mass Spectrometry (MS), NMR | Chemically verify the structure of the produced compound as cyclo(-Glu-Glu). | biorxiv.org |

Structural Elucidation and Conformational Analysis of Cyclo Glu Glu

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in defining the structural and conformational landscape of cyclic peptides like Cyclo(-Glu-Glu). Vibrational and nuclear magnetic resonance spectroscopies, in particular, offer insights into bond arrangements and three-dimensional structure.

Vibrational analysis of Cyclo(-L-Glu-L-Glu) has been performed using Fourier-transform infrared (FT-IR) and Raman spectroscopy. uninsubria.itresearchgate.net These studies, conducted on solid-state samples, including oriented single crystals, have enabled the assignment of key vibrational modes. uninsubria.it The different hydrogen-bonding patterns present in the two known polymorphs of Cyclo(-L-Glu-L-Glu) have the most significant impact on the vibrational modes that involve NH and C=O stretching. uninsubria.itnih.govnih.gov

Key vibrational bands have been identified; for instance, the NH stretching vibrations were observed in the infrared and Raman spectra at 3214 cm⁻¹ and 3218 cm⁻¹, respectively. uninsubria.itresearchgate.net The CH stretching modes are found in the 2900–2990 cm⁻¹ region and appear as more intense bands in the Raman spectrum compared to the IR spectrum. uninsubria.itresearchgate.net Normal coordinate analysis, aided by theoretical calculations, has been instrumental in assigning the bands observed in the experimental vibrational spectra. uninsubria.itnih.gov

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | IR | 3214 | uninsubria.itresearchgate.net |

| N-H Stretch | Raman | 3218 | uninsubria.itresearchgate.net |

| C-H Stretch | IR & Raman | 2900-2990 | uninsubria.itresearchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Solid-State Structural Investigations

X-ray diffraction provides precise atomic coordinates, allowing for a definitive determination of molecular structure in the crystalline state, including bond lengths, angles, and intermolecular interactions.

Cyclo(-L-Glu-L-Glu) has been successfully crystallized, revealing the existence of two distinct polymorphic forms. uninsubria.itnih.govnih.gov Both polymorphs are monoclinic. uninsubria.itnih.gov Form 1 crystallizes in the P2₁ space group, while form 2 belongs to the C2 space group. uninsubria.itnih.govnih.gov The determination of these crystal structures provides a solid foundation for understanding the molecule's conformational preferences and packing arrangements in the solid state.

| Property | Polymorph 1 | Polymorph 2 | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | uninsubria.itnih.gov |

| Space Group | P2₁ | C2 | uninsubria.itnih.govnih.gov |

The crystal packing of Cyclo(-L-Glu-L-Glu) is heavily influenced by hydrogen bonding. The two polymorphs exhibit different hydrogen-bonding patterns, which primarily affects the vibrational modes associated with N-H and C=O stretching. uninsubria.itnih.gov Analysis of the crystal structures shows that both polymorphs feature a C(7) chain formed by hydrogen bonds between the carboxylic acid groups (COOH···O=C). uninsubria.it The specific arrangements and strengths of these hydrogen bonds, along with other non-covalent interactions, dictate the stability and properties of each crystalline form. researchgate.net

X-ray Diffraction Studies of Cyclo(-Glu-Glu) Polymorphs

Theoretical and Computational Structural Studies

Computational chemistry provides valuable insights that complement experimental findings, allowing for the prediction of minimum energy conformations and the interpretation of spectroscopic data. For Cyclo(-L-Glu-L-Glu), Density Functional Theory (DFT) calculations have been employed, specifically using the B3-LYP functional with a cc-pVDZ basis set. uninsubria.itnih.gov

These theoretical studies predict that the minimum energy structure of an isolated Cyclo(-L-Glu-L-Glu) molecule, assuming C₂ symmetry, adopts a boat conformation for its central diketopiperazine ring. uninsubria.itnih.gov In this conformation, the two L-glutamic acid side chains are folded above the plane of the ring. uninsubria.itnih.gov Importantly, the geometries calculated through these computational methods are in good agreement with the solid-state structures determined experimentally by X-ray crystallography for both polymorphs. uninsubria.itnih.gov

Density Functional Theory (DFT) Calculations for Gas Phase and Solid State Conformations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for predicting the geometric and electronic structures of molecules with a high degree of accuracy. For Cyclo(-Glu-Glu), DFT calculations have been instrumental in determining its preferred conformations in both the gas phase and the solid state.

Research has shown that Cyclo(-L-Glu-L-Glu) can exist in two distinct polymorphic forms in the solid state, both of which are monoclinic. Polymorph 1 belongs to the P21 space group, while polymorph 2 is assigned to the C2 space group. researchgate.net Experimental X-ray diffraction studies have revealed that in the solid state, the central diketopiperazine (DKP) ring of Cyclo(-L-Glu-L-Glu) adopts a characteristic boat conformation. nih.govbsu.edu.az

To complement these experimental findings, DFT calculations have been performed on an isolated Cyclo(-L-Glu-L-Glu) molecule. Utilizing the B3-LYP functional combined with the cc-pVDZ basis set, these calculations predict that the minimum energy structure of the molecule features a boat conformation for the DKP ring. researchgate.net Furthermore, the calculations indicate that the two L-glutamic acid side chains are folded over this ring. researchgate.net This theoretically predicted geometry shows strong agreement with the experimentally determined X-ray crystallographic structures of both polymorphs. researchgate.net

Gas-phase DFT calculations, also employing the B3-LYP/cc-pVDZ level of theory, further corroborate that the boat conformation of the DKP ring is energetically favored for Cyclo(-L-Glu-L-Glu). nih.gov In addition to gas-phase studies, solid-state DFT calculations have been undertaken using the CASTEP program, which utilizes a pseudopotential-plane-wave approach, to better understand the solid-state behavior of this cyclic dipeptide. nih.gov

Table 1: Comparison of Experimental and DFT-Calculated Conformations of Cyclo(-L-Glu-L-Glu)

| Parameter | Experimental (X-ray Crystallography) | DFT Calculation (B3-LYP/cc-pVDZ) |

|---|---|---|

| DKP Ring Conformation | Boat | Boat researchgate.netnih.gov |

| Side Chain Orientation | Folded over the DKP ring | Folded over the DKP ring researchgate.net |

| Polymorphic Forms | Monoclinic (P21 and C2) researchgate.net | Not applicable (isolated molecule) |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide valuable insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a means to explore the dynamic conformational landscape of molecules in a solution environment over time. nih.gov Although specific MD simulation studies exclusively focused on Cyclo(-Glu-Glu) are not extensively documented in the literature, the methodology is widely applied to other cyclic dipeptides and provides a framework for understanding the potential conformational dynamics of Cyclo(-Glu-Glu). nih.govrsc.orgillinois.edu

An MD simulation of Cyclo(-Glu-Glu) would involve the following key steps:

Force Field Selection: A crucial first step is the selection of an appropriate force field, which is a set of parameters that defines the potential energy of the system. Commonly used force fields for simulating peptides and proteins include AMBER, CHARMM, and GROMOS. illinois.eduresearchgate.netuiuc.edunih.gov The choice of force field can significantly influence the simulation results.

System Setup: The Cyclo(-Glu-Glu) molecule would be placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a desired ionic strength.

Simulation Protocol: The simulation would be run for a specified period, often on the order of nanoseconds to microseconds, allowing the molecule to explore various conformations. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be employed to overcome energy barriers and more thoroughly sample the conformational space. illinois.edu

Analysis: The resulting trajectory is then analyzed to identify the most populated conformational states, the transitions between them, and to calculate various structural properties such as root-mean-square deviation (RMSD), radius of gyration, and intramolecular hydrogen bonding patterns.

For other diketopiperazine derivatives, MD simulations have been used to understand their interactions with biological targets, revealing how their conformational changes can influence binding. nih.govrsc.org Such simulations for Cyclo(-Glu-Glu) would provide a detailed picture of its flexibility, the accessible conformations in solution, and how these dynamic properties might relate to its function.

Table 2: Key Considerations for a Molecular Dynamics Simulation of Cyclo(-Glu-Glu)

| Component | Description | Examples of Options |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS illinois.eduresearchgate.netuiuc.edunih.gov |

| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P, SPC/E) or Implicit |

| Simulation Engine | Software used to run the MD simulation. | GROMACS, NAMD, AMBER |

| Enhanced Sampling | Techniques to improve conformational sampling. | Replica-Exchange Molecular Dynamics (REMD) illinois.edu |

| Analysis Metrics | Quantities calculated from the simulation trajectory. | RMSD, Radius of Gyration, Hydrogen Bonds |

Energy Framework Analysis in Molecular Crystals

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a molecular crystal. mdpi.comresearchgate.net This analysis, typically performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors. mdpi.com While a specific energy framework analysis for Cyclo(-Glu-Glu) has not been detailed, studies on analogous cyclic dipeptides, such as cyclo(l-Cys-d-Cys), provide a clear blueprint for how such an analysis would be conducted and the insights it would yield. mdpi.com

The analysis involves calculating different components of the interaction energy: electrostatic, polarization, dispersion, and exchange-repulsion. These components are then used to construct "energy frameworks," which are graphical representations of the strength and nature of the intermolecular interactions. The frameworks are typically color-coded and scaled to represent the magnitude of the different energy components (e.g., electrostatic and dispersion).

For a crystal of Cyclo(-Glu-Glu), this analysis would likely reveal a complex network of hydrogen bonds. Based on its structure, prominent interactions would be expected between the amide nitrogen (N-H) as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor, as well as interactions involving the carboxylic acid side chains. mdpi.com These interactions are fundamental to the stability of the crystal lattice.

The analysis of cyclo(l-Cys-d-Cys) showed that N-H···O hydrogen bonds were the strongest interactions, leading to the formation of one-dimensional molecular tapes. mdpi.com A similar analysis for Cyclo(-Glu-Glu) would elucidate the specific packing motifs and the hierarchy of intermolecular forces that govern its solid-state architecture.

Table 3: Predicted Intermolecular Interactions in Cyclo(-Glu-Glu) Crystals for Energy Framework Analysis

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl C=O | High |

| Hydrogen Bond | Carboxyl O-H | Carbonyl C=O | High |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | High |

| van der Waals | Various atoms | Various atoms | Moderate |

Biological Mechanisms and Research Applications of Cyclo Glu Glu

Enzymatic Catalysis and Mimetic Studies

The structure of Cyclo(-Glu-Glu), with its two glutamate (B1630785) residues, suggests a potential for mimicking or interacting with enzymes where glutamate plays a key catalytic or binding role. However, the available scientific literature is limited regarding the direct application of Cyclo(-Glu-Glu) in these areas.

Cyclo(-Glu-Glu) Derivatives as Enzyme Models (e.g., Esterase Mimics)

The design of small molecules that mimic the function of natural enzymes is a significant area of chemical research. These "enzyme mimics" often incorporate key functional groups found in enzyme active sites to catalyze reactions like hydrolysis. mdpi.com Peptides and their derivatives are frequently used in this context to create nanozymes or artificial enzymes. gre.ac.uk

While the concept of using peptide-based structures to mimic enzymes such as serine hydrolases—which often utilize a Ser-His-Asp/Glu catalytic triad—is well-established, specific studies employing Cyclo(-Glu-Glu) or its derivatives as catalysts or esterase mimics are not prominent in the current body of peer-reviewed literature. Research has more commonly focused on the self-assembly properties of its derivatives rather than their catalytic activity. mdpi.comresearchgate.net

Investigation of Glutamate Residues in Enzyme Active Sites

Glutamate residues are crucial components of many enzyme active sites, where their carboxylate side chains can function as general bases, nucleophiles, or metal-coordinating ligands. Probing the role of these residues is essential for understanding enzyme mechanisms.

Cyclic dipeptides are recognized for their ability to bind to enzymes and cellular receptors due to their defined conformations. gre.ac.uk However, specific research utilizing Cyclo(-Glu-Glu) as a molecular probe or competitive inhibitor to investigate the function of glutamate residues within enzyme active sites has not been extensively reported. Studies on related compounds, such as γ-glutamyl peptides, have shown that they can act as allosteric modulators of receptors, indicating that glutamate-containing molecules can indeed interact specifically with protein binding pockets. researchgate.net

Molecular Interactions and Receptor Binding Research

The potential for Cyclo(-Glu-Glu) to interact with biological receptors is primarily inferred from the central role of L-glutamate as the principal excitatory neurotransmitter in the central nervous system and the existence of specific receptors that bind glutamate and related molecules.

Structure-Activity Relationship (SAR) Studies of Cyclo(-Glu-Glu) Analogs

Structure-activity relationship (SAR) studies on Cyclo(-Glu-Glu) have been conducted, primarily focusing on how chemical modifications affect its physicochemical properties, such as the ability to form gels (gelation). These studies provide insight into how derivatization of the glutamate side chains influences intermolecular interactions. The native Cyclo(-Glu-Glu) is too hydrophilic to form hydrogels on its own. mdpi.com However, the introduction of hydrophobic or aromatic moieties can transform the molecule into a potent gelator.

Key findings from SAR studies on Cyclo(-Glu-Glu) derivatives include:

Mono-substitution: Attaching a single fluorenylmethyloxycarbonyl (Fmoc) group to one of the glutamate side chains converts the non-gelling Cyclo(-Glu-Glu) into a "superhydrogelator." mdpi.com

Aromatic and Aliphatic Substitution: A series of mono- and di-substituted derivatives with tyramine (B21549), tyrosine, and phenylalanine were synthesized. Derivatives with tyramine showed no gelation ability. In contrast, derivatives containing tyrosine or phenylalanine protected with a t-butyloxy (OtBu) group demonstrated varied and effective gelation capabilities in different solvents. researchgate.netresearchgate.net

Chiral Modifications: Chiral monosubstituted Cyclo(-Glu-Glu) enantiomers with an OFm (octafluoropentyloxy) group were synthesized. Both the individual D- and L-enantiomers were effective gelators, but their racemic mixture formed rapidly recoverable thixotropic hydrogels, a property not observed with the enantiomerically pure forms. acs.org

These findings highlight that the self-assembly and gelation properties of Cyclo(-Glu-Glu) are highly tunable through strategic chemical modification of its side chains.

Table 1: Structure-Activity Relationship of Cyclo(-Glu-Glu) Derivatives in Gelation This interactive table summarizes the gelation properties of various synthesized Cyclo(-Glu-Glu) analogs based on published research findings.

| Derivative Class | Specific Modification | Key Finding | Gelation Outcome | Reference(s) |

| Unmodified | Cyclo(L-Glu-L-Glu) | Too hydrophilic to self-assemble into a gel network. | Non-gelator | mdpi.com |

| Aromatic Protected (Mono-substituted) | Mono-Fmoc-cyclo(L-Glu-L-Glu) | Addition of a single hydrophobic Fmoc group induces gelation. | Superhydrogelator | mdpi.com |

| Amine Substituted | Mono- and Di-Tyramine-cyclo(L-Glu-L-Glu) | Tyramine substitution did not provide sufficient driving force for self-assembly. | Non-gelator | researchgate.netresearchgate.net |

| Protected Amino Acid (Substituted) | cyclo(L-Glu-L-Glu) substituted with OtBu-protected Tyrosine or Phenylalanine | The presence of protected aromatic amino acids enables gelation in various solvents. | Organo- and hydrogelators | researchgate.netresearchgate.net |

| Chiral Fluorous (Mono-substituted) | OFm-cyclo(D-Glu-D-Glu) or OFm-cyclo(L-Glu-L-Glu) | Enantiomerically pure forms are robust gelators. | Gelator | acs.org |

| Chiral Fluorous (Racemic) | Racemic mixture of OFm-cyclo(D-Glu-D-Glu) and OFm-cyclo(L-Glu-L-Glu) | The racemic mixture forms a "pseudoracemate" assembly with unique properties. | Thixotropic hydrogelator | acs.org |

Cellular and Molecular Signaling Pathways

The direct involvement of Cyclo(-Glu-Glu) in modulating specific cellular or molecular signaling pathways is not well-documented in the current scientific literature. While L-glutamate is a key signaling molecule, its cyclic dipeptide form has not been identified as a major signaling entity itself.

Research on related compounds offers context for potential, though unproven, roles. For instance, studies on the calcium-sensing receptor (CaR) have shown that linear γ-glutamyl peptides can act as allosteric modulators, influencing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and parathyroid hormone (PTH) secretion. researchgate.net Although Cyclo(-Glu-Glu) was assessed in the same study for its conformational properties, no associated signaling data were reported. researchgate.net Similarly, other cyclic dipeptides, such as Cyclo(His-Pro), have been shown to affect stress-response signaling pathways like the Nrf2 and NF-κB pathways, but these findings are specific to that molecule and cannot be extrapolated to Cyclo(-Glu-Glu). gre.ac.uk Therefore, the role of Cyclo(-Glu-Glu) in cellular signaling remains an open area for future research.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt, MAPK, NFκB pathways)

There is no direct scientific evidence available to describe how Cyclo(-Glu-Glu) modulates key intracellular signaling cascades such as the PI3K/Akt, MAPK, or NF-κB pathways. Research on other cyclic dipeptides has shown interactions with these pathways; for instance, Cyclo(His-Pro) has been noted to have a cytoprotective and anti-inflammatory effect possibly involving the suppression of NF-κB signaling. gre.ac.uk However, such findings cannot be directly extrapolated to Cyclo(-Glu-Glu).

Influence on Neurotransmitter Systems and Related Pathways

While glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, the specific role of its cyclic dipeptide form, Cyclo(-Glu-Glu), in modulating glutamate signaling pathways has not been elucidated in the current body of scientific literature. wikipedia.org The glutathione (B108866) cycle is a significant source of glutamate, but the direct influence of Cyclo(-Glu-Glu) on this cycle or on glutamate receptors is not documented. pnas.orgnih.gov

There is no available research that specifically investigates the effects of Cyclo(-Glu-Glu) on the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). Studies on other, unrelated cyclic peptides have explored their potential as mimetics for BDNF, but this is not indicative of the function of Cyclo(-Glu-Glu).

Glutamate Signaling in Neural Contexts

Cellular Growth and Apoptosis Modulation Mechanisms

The role of Cyclo(-Glu-Glu) in the modulation of cellular growth and apoptosis remains uncharacterized. While its increased presence in colorectal cancer tissue suggests a possible connection to cell proliferation, the underlying mechanisms have not been investigated. nih.govspandidos-publications.com

Design and Engineering of Cyclo Glu Glu As a Peptidomimetic Scaffold

Rationale for Cyclodipeptides as Privileged Scaffolds in Molecular Design

Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are considered privileged structures in medicinal chemistry. guidechem.com This designation stems from their ability to serve as a core framework for developing ligands that can interact with a wide range of biological targets. guidechem.commedchemexpress.com The value of the DKP scaffold, including that of Cyclo(-Glu-Glu), is rooted in a combination of desirable physicochemical and biological properties.

A defining characteristic of cyclic peptides, including Cyclo(-Glu-Glu), is their enhanced conformational rigidity compared to their linear peptide counterparts. guidechem.comavantorsciences.com This rigidity is a direct consequence of the cyclic structure, which limits the number of accessible conformations. avantorsciences.com For Cyclo(L-Glu-L-Glu), crystallographic studies have revealed that the central diketopiperazine ring typically adopts a boat conformation, with the two glutamic acid side chains folded above the ring. researchgate.net This defined three-dimensional shape can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. avantorsciences.com

This constrained structure also confers significant resistance to proteolytic degradation. guidechem.comchemimpex.com Linear peptides are often rapidly broken down by proteases in the body, limiting their therapeutic utility. The cyclic nature of DKPs shields the amide bonds from the catalytic sites of these enzymes, thereby increasing their stability and prolonging their half-life in a biological environment. acs.org

The compact and rigid structure of cyclodipeptides can contribute to improved cellular permeability. researchgate.netcymitquimica.com While peptides are generally known for poor membrane crossing, the ability of some cyclic peptides to adopt conformations that mask polar groups and present a more hydrophobic exterior can facilitate their passage across cell membranes. researchgate.net This enhanced permeability is a crucial attribute for developing orally bioavailable drugs or agents that need to reach intracellular targets.

The inherent bioactivity of many naturally occurring cyclodipeptides further underscores their potential as privileged scaffolds. sigmaaldrich.com They have been shown to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. researchgate.net While specific bioactivity data for the parent Cyclo(-Glu-Glu) is not extensively documented, its structure provides a template that can be functionalized to target various biological pathways. The two carboxylic acid groups in the glutamic acid side chains of Cyclo(-Glu-Glu) offer convenient points for chemical modification to create derivatives with tailored bioactivities. researchgate.net

Conformational Rigidity and Proteolytic Stability Considerations

Rational Design Strategies for Cyclo(-Glu-Glu) Peptidomimetics

The development of Cyclo(-Glu-Glu)-based peptidomimetics relies on rational design strategies to optimize their biological activity, selectivity, and pharmacokinetic properties. These strategies involve modifying the core scaffold to explore new chemical space and enhance interactions with target molecules.

A common strategy in peptide and peptidomimetic design is the incorporation of non-proteinogenic amino acids, such as D-amino acids or other unnatural residues. nih.gov Introducing a D-amino acid into a cyclodipeptide scaffold, for instance creating Cyclo(L-Glu-D-Glu), can dramatically alter the conformation of the ring and the orientation of the side chains. subr.edu This can lead to analogs with different or improved biological activities and can further enhance proteolytic stability. nih.gov

The use of unnatural amino acids with modified side chains or backbones can also introduce novel functionalities. researchgate.net For example, in the context of Cyclo(-Glu-Glu), one could replace a glutamic acid residue with a homologue to alter the spacing and positioning of the carboxylic acid group, or with an amino acid containing a different functional group altogether to probe interactions with a target receptor. nih.gov This approach allows for the fine-tuning of the molecule's properties to achieve a desired biological effect.

Structure-based design and computational modeling are powerful tools in the rational design of peptidomimetics. nih.govnih.gov When the three-dimensional structure of a biological target is known, computational methods like molecular docking can be used to predict how Cyclo(-Glu-Glu) derivatives might bind. nih.gov This allows for the in silico screening of virtual libraries of modified cyclodipeptides, prioritizing the synthesis of compounds with the highest predicted affinity.

| Property | Value | Source |

|---|---|---|

| CAS Number | 16691-00-2 | guidechem.comavantorsciences.com |

| Molecular Formula | C₁₀H₁₄N₂O₆ | guidechem.comavantorsciences.com |

| Molecular Weight | 258.23 g/mol | guidechem.comavantorsciences.com |

| Appearance | White solid | chemimpex.com |

| Diketopiperazine Ring Conformation | Boat | researchgate.net |

Incorporation of D-Amino Acids and Unnatural Residues

Supramolecular Assembly and Biomaterial Applications

The ability of peptides to self-assemble into ordered nanostructures is a key area of research in materials science. Cyclic peptides, including derivatives of Cyclo(-Glu-Glu), are particularly interesting building blocks for supramolecular assembly due to their well-defined shapes and the potential for directional intermolecular interactions.

The glutamic acid side chains of Cyclo(-Glu-Glu), with their carboxylic acid groups, can participate in hydrogen bonding and electrostatic interactions, driving the self-assembly process. researchgate.net By modifying these side chains, for example by attaching aromatic groups like phenylalanine or tyramine (B21549), researchers have been able to create derivatives that self-assemble into nanofibers and hydrogels in various solvents. researchgate.net The formation of these extended three-dimensional networks is driven by a combination of intermolecular hydrogen bonding and π–π stacking interactions. researchgate.net

Self-Assembly Properties of Cyclo(-Glu-Glu) Derivatives

The inherent structure of the unmodified Cyclo(-Glu-Glu) dipeptide is too hydrophilic to facilitate the self-assembly required for creating stable hydrogels. mdpi.com Consequently, the design of functional materials from this scaffold necessitates chemical derivatization to introduce the driving forces for molecular aggregation. By strategically attaching specific chemical groups, a delicate balance between hydrophilicity and hydrophobicity can be achieved, enabling the molecules to spontaneously organize into ordered, supramolecular structures.

The primary forces governing the self-assembly of Cyclo(-Glu-Glu) derivatives are non-covalent interactions, principally intermolecular hydrogen bonding and π–π stacking. researchgate.netacs.org The diketopiperazine ring common to all cyclic dipeptides provides a rigid core with hydrogen bond donors and acceptors that promote chain-like aggregation. nih.gov The introduction of aromatic moieties, such as the Fluorenylmethyloxycarbonyl (Fmoc) group or aromatic amino acids like phenylalanine and tyrosine, provides the necessary π–π stacking interactions that further stabilize the assembled architecture. mdpi.comresearchgate.net

Studies have demonstrated that mono-substitution with a hydrophobic group is often sufficient to induce gelation. mdpi.comunits.it For instance, mono-substituting Cyclo(-Glu-Glu) with an Fmoc group confers the ability to act as a "superhydrogelator." mdpi.com Similarly, derivatives functionalized with tert-butyloxy (OtBu) protected tyrosine or phenylalanine exhibit diverse gelation capabilities. researchgate.net These modifications lead to the formation of extensive three-dimensional (3D) fibrous networks, which are the hallmark of self-assembled gels and can be visualized using transmission electron microscopy (TEM) and scanning electron microscopy (SEM). researchgate.netacs.org

Chirality also plays a critical role in the self-assembly process. Both chiral forms, such as OFm monosubstituted Cyclo(-L-Glu-L-Glu) and Cyclo(-D-Glu-D-Glu), demonstrate robust gelation abilities. researchgate.netacs.org However, their racemic mixture can form what is described as a "pseudoracemate" structure. nih.gov This structure arises from the random arrangement of D- and L-enantiomers, leading to non-crystalline self-assemblies and unique material properties, such as rapidly recoverable thixotropic hydrogels. acs.orgnih.gov

Hydrogelation and Organogelation Phenomena in Material Science

Cyclo(-Glu-Glu) derivatives function as low-molecular-weight gelators (LMWGs), molecules that can immobilize vast amounts of solvent to form gels. mdpi.comacs.org Depending on the solvent, these derivatives can produce either hydrogels (with water) or organogels (with organic solvents). researchgate.net The ability to form a gel in a specific solvent is dictated by the precise chemical structure of the derivative, which controls the balance of intermolecular forces. researchgate.net

A series of mono- and di-substituted Cyclo(-L-Glu-L-Glu) derivatives have been synthesized and studied for their gelation capacity. researchgate.net Research has shown that modifications with groups like tyramine did not result in gelation in any tested solvents, highlighting the specificity required for successful self-assembly. researchgate.netresearchgate.net In contrast, derivatives protected with OtBu groups or functionalized with Fmoc moieties showed significant gelation in various media. mdpi.comresearchgate.net For example, a mono-substituted OtBu-protected tyrosine derivative of Cyclo(-L-Glu-Glu) was able to form a hydrogel in phosphate-buffered saline (PBS) and water at minimum gelation concentrations (MGC) of 1.0 and 2.0 wt%, respectively. researchgate.net The chiral OFm-monosubstituted Cyclo(-Glu-Glu) derivatives were found to be effective hydrogelators with an MGC of 0.4 wt%. mdpi.com

The resulting gels exhibit distinct material properties. Rheological measurements confirm their viscoelastic nature, a characteristic of solid-like gels. researchgate.net A particularly interesting property observed in some Cyclo(-Glu-Glu)-based hydrogels is thixotropy—the ability to become fluid when subjected to shear stress (like stirring or injection) and then return to a gel state upon resting. acs.orgnih.gov This shear-thinning and self-healing behavior is highly desirable for applications such as injectable biomaterials. mdpi.comnih.gov The racemic mixture of OFm-monosubstituted Cyclo(-Glu-Glu) enantiomers, for instance, forms thixotropic hydrogels with remarkably short recovery times. acs.orgnih.gov

The table below summarizes the gelation capabilities of selected Cyclo(-Glu-Glu) derivatives.

| Cyclo(-Glu-Glu) Derivative | Solvent | Minimum Gelation Concentration (MGC) (wt%) | Reference |

|---|---|---|---|

| cyclo[L-Glu(OFmoc)-L-Glu] | Water/Hydrogel | 0.4 | mdpi.com |

| cyclo[D-Glu(OFmoc)-D-Glu] | Water/Hydrogel | 0.4 | mdpi.com |

| Racemic Mixture of cyclo[L-Glu(OFmoc)-L-Glu] and cyclo[D-Glu(OFmoc)-D-Glu] | Water/Hydrogel | 0.6 | mdpi.commdpi.com |

| OtBu protecting tyrosine monosubstituted cyclo(L-Glu-Glu) | PBS | 1.0 | researchgate.net |

| OtBu protecting tyrosine monosubstituted cyclo(L-Glu-Glu) | Water | 2.0 | researchgate.net |

| Phenylalanine monosubstituted cyclo(L-Glu-Glu) (OtBu deprotected) | Acetone | 2.0 | researchgate.net |

| Tyrosine disubstituted cyclo(L-Glu-Glu) (OtBu deprotected) | Acetone | 3.0 | researchgate.net |

Engineering of Biomaterials for Advanced Research Applications

The tunable self-assembly and gelation properties of Cyclo(-Glu-Glu) derivatives make them excellent building blocks for engineering sophisticated biomaterials. nih.govfrontiersin.org Hydrogels, in particular, are of immense interest in biomedical research because their high water content and porous, fibrous structure closely mimic the native extracellular matrix (ECM) that surrounds cells in tissues. nih.govnih.gov This mimicry makes them ideal scaffolds for applications in tissue engineering and regenerative medicine.

The Cyclo(-Glu-Glu) peptidomimetic scaffold allows for the rational design of biomaterials with tailored properties. By selecting specific chemical modifications, researchers can control the mechanical stiffness, degradation rate, and bioactivity of the resulting hydrogel. mdpi.comresearchgate.net This level of control is crucial for creating environments that can support cell growth, differentiation, and tissue formation. frontiersin.org

Furthermore, the self-assembling nature of these molecules opens the door to creating "smart" or stimuli-responsive materials. acs.orguw.edu These are materials designed to undergo a change in their properties in response to specific environmental triggers such as pH, temperature, or the presence of an enzyme. rsc.orgacs.org For example, a hydrogel could be engineered to be stable at physiological pH but dissolve and release an encapsulated drug in the acidic microenvironment of a tumor. acs.org The ionizable carboxylic acid groups on the Cyclo(-Glu-Glu) backbone provide a handle for introducing pH-responsiveness. mdpi.com

The thixotropic properties of certain Cyclo(-Glu-Glu) hydrogels are especially promising for creating injectable biomaterials. mdpi.com Such materials can be easily delivered to a specific site in the body via syringe in a fluid-like state. Once injected, they can rapidly self-heal into a stable, solid-like gel scaffold, avoiding the need for invasive surgery. nih.gov This approach is highly sought after for targeted drug delivery and minimally invasive tissue repair.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.